10-Oxohexadecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

10-oxohexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFPQNKLKQDSCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407385 |

Source

|

| Record name | 10-oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-26-8 |

Source

|

| Record name | 10-oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 10-Oxohexadecanoic Acid: Uncovering Its Natural Origins in Plant Biopolymers

Introduction: Defining a Rare Oxo-Fatty Acid

In the vast landscape of lipid biochemistry, 10-Oxohexadecanoic acid represents a specialized, less-common long-chain fatty acid. Structurally, it is a 16-carbon chain functionalized with a ketone group at the tenth carbon. It is crucial to distinguish this molecule from the similarly named but structurally distinct 10-Hydroxy-2-decenoic acid (10-HDA), a well-known bioactive compound exclusively found in royal jelly[1][2][3]. This compound and its derivatives belong to a class of oxo-fatty acids that primarily function as structural components within complex biopolymers in the plant kingdom. This guide provides a comprehensive technical overview of the natural sources, biosynthesis, and analytical methodologies pertinent to this compound, with a focus on its role as a constituent of plant cutin.

Part 1: Primary Natural Sources of this compound Derivatives

The primary natural reservoir of this compound is not as a free fatty acid but as a monomer integrated within cutin , the protective polyester that forms the structural framework of the plant cuticle[4][5]. The cuticle is an essential barrier that shields terrestrial plants from environmental stressors, including water loss and pathogen invasion[6]. While the exact this compound has been studied less, its hydroxylated derivative, 16-hydroxy-10-oxohexadecanoic acid , has been identified as a natural monomer in the cutin of several plant species, notably tomato (Solanum lycopersicum) and soybean (Glycine max)[7][8].

The composition of cutin is species-specific, but it is generally dominated by C16 and C18 fatty acid families[9]. In tomato, the C16 family is particularly abundant, with 10,16-dihydroxyhexadecanoic acid being the principal monomer. It is through the oxidation of this precursor that 16-hydroxy-10-oxohexadecanoic acid is formed[8].

Data Presentation: Comparative Abundance of C16 Cutin Monomers

The following table summarizes the relative composition of the major C16 family cutin monomers found in the fruit cuticle of tomato, a primary source for these specialized fatty acids.

| Cutin Monomer | Chemical Structure | Relative Abundance in Tomato Fruit Cutin (%) | Key Role/Precursor Status |

| 16-Hydroxyhexadecanoic Acid | HO-(CH₂)₁₅-COOH | ~4-5% | Key ω-hydroxylated precursor[9] |

| 10,16-Dihydroxyhexadecanoic Acid | HO-(CH₂)₆-CH(OH)-(CH₂)₈-COOH | ~80-87% | Major structural monomer[3][9][10] |

| 16-Hydroxy-10-oxohexadecanoic Acid | HO-(CH₂)₅-CO-(CH₂)₈-COOH | Variable, derived from oxidation | Oxidized structural monomer [8] |

Data compiled from references[10],[3],[8], and[9]. Abundance can vary with cultivar and developmental stage.

Part 2: Biosynthesis of this compound Precursors in Plants

The biosynthesis of this compound and its derivatives is intrinsically linked to the general pathway for cutin monomer synthesis. This process begins with the common C16 saturated fatty acid, palmitic acid, and involves a series of modifications primarily occurring in the endoplasmic reticulum of epidermal cells[4][11].

The key steps leading to the C16 cutin monomer family are:

-

ω-Hydroxylation: The terminal methyl group of palmitic acid (C16:0) is hydroxylated to form 16-hydroxyhexadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP704 family[12][13].

-

Mid-chain Hydroxylation: A second hydroxylation occurs at a mid-chain position, most commonly C-10, to produce 10,16-dihydroxyhexadecanoic acid, the most abundant cutin monomer in species like tomato[4][5].

-

Oxidation: The mid-chain secondary hydroxyl group (at C-10) of 10,16-dihydroxyhexadecanoic acid can be subsequently oxidized to a ketone, yielding 16-hydroxy-10-oxohexadecanoic acid[8].

These monomers are then transported out of the cell and polymerized in the apoplast to form the complex, cross-linked cutin matrix[5].

Visualization: Biosynthetic Pathway of C16 Cutin Monomers

Caption: Biosynthesis of C16 Oxo-Fatty Acid Precursors for Cutin.

Part 3: Experimental Protocols for Extraction and Analysis

Isolating and analyzing this compound derivatives requires the chemical breakdown (depolymerization) of the cutin polymer from its natural matrix. Tomato peels from processing waste are an excellent and abundant starting material[2][10]. The following protocol outlines a standard laboratory method for this purpose.

Step-by-Step Methodology for Cutin Monomer Extraction and Analysis

Objective: To extract, derivatize, and identify oxo-fatty acid monomers from plant cutin.

Materials:

-

Plant material (e.g., dried tomato peels)

-

Solvents: Chloroform, Methanol, Hexane

-

Reagents: Sodium methoxide (NaOMe) in methanol (0.5 M), Sulfuric acid, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine

-

Equipment: Soxhlet extractor, Reflux condenser, Rotary evaporator, Gas Chromatograph-Mass Spectrometer (GC-MS), Centrifuge.

Procedure:

-

Dewaxing of Plant Material:

-

Thoroughly dry the tomato peels and grind them into a fine powder.

-

Place the powdered peels in a cellulose thimble and perform Soxhlet extraction with chloroform for 8-12 hours to remove soluble cuticular waxes.

-

Air-dry the dewaxed material to remove residual solvent.

-

-

Cutin Depolymerization (Methanolysis):

-

Transfer the dewaxed material to a round-bottom flask.

-

Add 0.5 M sodium methoxide in methanol. The solid-to-solvent ratio should be approximately 1:20 (w/v).

-

Reflux the mixture for 2-4 hours. This step cleaves the ester bonds of the cutin polymer, releasing the constituent monomers as their methyl esters[14].

-

-

Extraction of Monomers:

-

After cooling, filter the reaction mixture to remove the solid plant residue.

-

Acidify the filtrate to pH 3-4 with sulfuric acid.

-

Extract the aqueous methanol phase three times with an equal volume of chloroform or dichloromethane.

-

Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator[2][3].

-

-

Derivatization for GC-MS Analysis:

-

The hydroxyl and carboxyl groups on the monomers must be derivatized to increase their volatility for gas chromatography.

-

Dissolve the dried extract in pyridine.

-

Add an excess of BSTFA with 1% TMCS (trimethylchlorosilane).

-

Heat the mixture at 70°C for 60 minutes to convert all active hydrogens to trimethylsilyl (TMS) ethers and esters[14].

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 300°C) to separate the different monomer derivatives.

-

Identify the compounds by comparing their mass spectra with known spectral libraries (e.g., NIST) and published fragmentation patterns for TMS-derivatized hydroxy and oxo-fatty acids.

-

Visualization: Analytical Workflow

Caption: Workflow for Extraction and Analysis of Cutin Monomers.

Part 4: Biological Role and Potential Applications

The biological significance of this compound and its derivatives is understood primarily through their structural role within the plant cuticle. As components of the cutin polymer, they contribute to the overall hydrophobicity and integrity of this protective layer[4]. The presence of a ketone group, as opposed to a hydroxyl group, can alter the polarity and cross-linking potential within the polymer, thereby fine-tuning the physical properties of the cuticle.

Direct pharmacological or therapeutic activities of isolated this compound have not been extensively reported. However, the study of cutin monomers is of significant interest in the field of biomaterials. As renewable, long-chain functionalized fatty acids, they are being explored as building blocks for the synthesis of novel bioplastics, coatings, and adhesives[8][10]. The unique chemical functionalities offered by oxo-fatty acids could be exploited to create polymers with tailored properties.

Conclusion

This compound, particularly as its 16-hydroxy derivative, is a naturally occurring fatty acid found as a structural monomer in the plant biopolymer cutin. While not as widely studied as other lipids, its presence in abundant agricultural byproducts like tomato peels presents an opportunity for valorization. The methodologies for its extraction and analysis are well-established, relying on the chemical depolymerization of cutin followed by chromatographic identification. Future research may further elucidate the specific biosynthetic enzymes responsible for its formation and explore the potential of this oxo-fatty acid as a platform chemical for the development of sustainable and functional biomaterials.

References

-

Goodhealth NZ. (2024). Royal Jelly & 10-HDA: Nature's Unique Nutrient. Goodhealth NZ | Natural Health, Herbal & Vitamin Supplements. [Link]

- Cigognini, I. M., et al. (2016). Physical–Chemical Characteristics of Cutin Separated from Tomato Waste for the Preparation of Bio-lacquers. Journal of Polymers and the Environment, 24(4), 339-347.

-

Lin, Y. L., et al. (1999). Preparation, Isolation, and Characterization of Cutin Monomers and Oligomers from Tomato Peels. Journal of Agricultural and Food Chemistry, 47(2), 799-802. [Link]

- Cigognini, I. M., et al. (2015). Cutin isolated from tomato processing by-products: extraction methods and characterization. Proceedings of the 5th International Conference on Industrial and Hazardous Waste Management.

- Islam, M. S., et al. (2019). Distribution of Lipids and Fatty Acids in the Glycine Max L. Merrill Cultivars. American Journal of Food Science and Technology, 7(2), 58-64.

- Kumar, R., et al. (2021). Oil content and fatty acid profiling of soybean (Glycine max L. Merrill) of Indian cultivar.

-

Verma, P., et al. (2023). Nutritional analysis of vegetable soybean [Glycine max (L.) Merrill] accessions in Eastern India. Frontiers in Nutrition, 10, 1146824. [Link]

- Gul, Z., et al. (2015). Oil content and fatty acid composition of soybean (Glysine max L.) genotypes evaluated under rainfed conditions of Kashmir. Journal of the American Oil Chemists' Society, 92(8), 1181-1188.

- BenchChem. (n.d.). Comparative analysis of cutin monomers in various species. BenchChem.

- Prabakaran, A. J., et al. (2018). Contents of fatty acids composition in 50 Glycine Max L. based on NIRS. Journal of the Saudi Society of Agricultural Sciences, 17(4), 386-392.

-

Matos, F. A. R., et al. (2023). Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films. Membranes, 13(2), 261. [Link]

-

National Center for Biotechnology Information. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. PubChem. [Link]

-

Cahoon, E. B. (2003). Production of Unusual Fatty Acids in Plants. AOCS. [Link]

-

Matos, F. A. R. (2022). Recovery and purification of cutin from tomato by-products for application in hydrophobic films. RUN - UNL Repository. [Link]

-

Le, S. B., et al. (2022). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. The Plant Journal, 111(5), 1215-1231. [Link]

-

Human Metabolome Database. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. HMDB. [Link]

-

Yeats, T. H., & Rose, J. K. (2013). The formation and function of plant cuticles. Plant Physiology, 163(1), 5-20. [Link]

- Heredia-Guerrero, J. A., et al. (2017). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum)

-

O'Donnell, V. B., et al. (2018). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 118(16), 7640-7701. [Link]

-

Philippe, G., et al. (2020). Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis. The Plant Journal, 103(4), 1433-1449. [Link]

-

National Center for Biotechnology Information. (n.d.). 16-Hydroxyhexadecanoic acid. PubChem. [Link]

- Sprecher, H. (n.d.). 7,10,13-Hexadecatrienoic acid and Hexadecanoids Occurrence & Biosynthesis in Plants. SYNTHESELABOR.

- Annamalai University. (n.d.).

-

FooDB. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. FooDB. [Link]

- Rezanka, T., & Sigler, K. (2007). Evaluation of the Potential of Cutin Hydroxyacids as Paleoecological Markers Chemotaxonomy Of Higher Plants Part 1.

-

Wikipedia. (n.d.). Juniperic acid. Wikipedia. [Link]

- BenchChem. (n.d.).

-

He, M., & Ding, Y. (2020). Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response. Frontiers in Plant Science, 11, 562785. [Link]

-

Segado, P., et al. (2020). The Role of Cutinsomes in Plant Cuticle Formation. International Journal of Molecular Sciences, 21(18), 6561. [Link]

- Zhang, X., et al. (2021). Synthesis of 10-Hydroxy- and 9-Oxo-2e-Decenoic Acids from Oleic Acid.

-

PlantFAdb. (n.d.). Fatty Acids. Fatplants. [Link]

-

Knoche, H. W. (1968). A study on the biosynthesis ofcis-9,10-epoxyoctadecanoic acid. Lipids, 3(2), 163-169. [Link]

-

Max Planck Institute for Chemical Ecology. (2023). Analysis of single plant cells provides insights into natural product biosynthesis. Phys.org. [Link]

-

Mett, J., et al. (2021). The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells. Scientific Reports, 11(1), 6199. [Link]

-

National Center for Biotechnology Information. (n.d.). 15-Oxohexadecanoic acid. PubChem. [Link]

-

Taylor & Francis Online. (n.d.). 10-Hydroxydecanoic acid – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Preparation, isolation, and characterization of cutin monomers and oligomers from tomato peels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uest.ntua.gr [uest.ntua.gr]

- 4. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]

- 7. 16-Hydroxy-10-oxohexadecanoic acid | C16H30O4 | CID 85837000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. xpublication.com [xpublication.com]

- 11. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Juniperic acid - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling a Key Component of the Plant's Armor

An In-depth Technical Guide: Discovery, Analysis, and Significance of 10-Oxohexadecanoic Acid in Plants

Audience: Researchers, scientists, and drug development professionals.

The plant cuticle stands as the primary interface between the plant and its environment, a sophisticated barrier crucial for survival. This waxy layer's principal structural framework is cutin, a vast and complex lipid polyester.[1][2] For decades, the precise composition of this polymer remained a subject of intense investigation. The discovery and characterization of its constituent monomers have been pivotal in understanding how plants protect themselves from desiccation, UV radiation, and pathogen attack.[3]

Among the array of molecules that form this polymer, This compound , a C16 oxo-fatty acid, has been identified as a significant component in the cutin of various plants.[4][5] This guide serves as a technical deep-dive for researchers, providing a comprehensive overview of the biochemical landscape of this compound. We will explore its biosynthesis, the rigorous methodologies required for its isolation and analysis, and its dual role as both a structural block and a potential signaling molecule in plant defense, offering insights for future research and development.

Part 1: The Biochemical Landscape of this compound

Discovery within the Plant Cutin Matrix

The identification of this compound and other cutin monomers was not a singular event but the result of decades of systematic chemical dissection of the plant cuticle. Early research in the 1970s, pioneered by scientists like P.E. Kolattukudy, established that cutin was a polyester composed of hydroxylated fatty acids.[6] The development of robust depolymerization techniques coupled with gas chromatography and mass spectrometry allowed for the separation and identification of individual components, revealing a diverse family of C16 and C18 fatty acid derivatives, including this compound, as the fundamental building blocks of this essential biopolymer.[6][7]

Biosynthesis Pathway: From Cytosolic Precursor to Apoplastic Polymer

The synthesis of this compound is a multi-step enzymatic process primarily originating from the common C16 fatty acid, palmitic acid. The pathway involves a series of oxidation and transferase reactions occurring within the epidermal cells.

-

Fatty Acid Synthesis and Modification: The journey begins with de novo synthesis of palmitic acid (16:0) in the plastids. This precursor is then transported to the endoplasmic reticulum (ER).[8]

-

Hydroxylation and Oxidation: In the ER, a cascade of oxidation reactions occurs. A cytochrome P450-dependent enzyme first catalyzes ω-hydroxylation, adding a hydroxyl group to the terminal (C-16) carbon to form 16-hydroxypalmitic acid. Subsequent mid-chain oxidation, likely by another hydroxylase followed by a dehydrogenase, introduces the keto group at the C-10 position.[6]

-

Acyltransfer and Monomer Formation: The resulting 10-oxo-16-hydroxyhexadecanoic acid is then activated to its CoA-ester. For incorporation into the growing polymer, it is typically transferred to a glycerol backbone by a glycerol-3-phosphate acyltransferase (GPAT), such as GPAT4 or GPAT8 in Arabidopsis.[3] This forms a monoacylglycerol, the transportable form of the cutin monomer.

-

Export and Polymerization: These monoacylglycerol monomers are exported from the epidermal cell, across the cell wall, to the outer surface.[2] In the apoplast, enzymes like CUTIN SYNTHASE1 (CUS1) catalyze the transesterification reactions, linking the monomers via intermolecular ester bonds to form the complex, cross-linked cutin polymer.[2][9]

Caption: Biosynthesis of this compound and its polymerization into cutin.

Part 2: Methodological Framework for Isolation and Analysis

Rationale for the Analytical Workflow

Studying this compound presents a significant analytical challenge due to its incorporation within the insoluble cutin polymer. A direct solvent extraction is insufficient as it only removes surface waxes and intracellular lipids.[10][11] Therefore, a sequential, destructive methodology is required. The core logic is to first isolate the polymer from all other lipids, then chemically break it down (depolymerize) into its constituent monomers, and finally, modify these monomers to make them suitable for gas chromatography analysis. This robust workflow ensures that the quantified molecules are unequivocally derived from the cutin matrix.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the analysis of cutin monomers from plant tissue.

Caption: Standard workflow for the extraction and analysis of cutin monomers.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for analyzing plant lipid polyesters.[10][11][12]

Step 1: Plant Tissue Preparation & Delipidation

-

Rationale: This initial step is critical to remove all non-polymeric lipids, ensuring that the final analysis reflects only the composition of the cutin.

-

Procedure:

-

Harvest fresh plant tissue (e.g., 100-200 mg of leaves).

-

Immediately freeze in liquid nitrogen and homogenize to a fine powder using a mortar and pestle or a tissue lyser.

-

Transfer the powder to a glass tube and perform sequential extractions with organic solvents. A typical series is:

-

Hot isopropanol (70°C) to deactivate endogenous lipases.

-

Multiple washes with a chloroform:methanol mixture (2:1, v/v).

-

Multiple washes with pure chloroform.

-

-

Between each wash, centrifuge the sample and discard the supernatant.

-

After the final wash, dry the resulting delipidated tissue residue under a stream of nitrogen or in a vacuum desiccator. This residue is enriched in cell wall material, including cutin.[10]

-

Step 2: Depolymerization via Transesterification

-

Rationale: Base-catalyzed transesterification cleaves the ester bonds of the cutin polymer, releasing the individual monomers as fatty acid methyl esters (FAMEs), which are more volatile than their free acid counterparts.

-

Procedure:

-

To the dried residue, add 2 mL of 1 M sodium methoxide (NaOMe) in methanol. Also, add a known amount of an internal standard (e.g., methyl heptadecanoate) for later quantification.

-

Seal the tube tightly and heat at 60°C for 2 hours, with occasional vortexing.[13]

-

Cool the reaction to room temperature.

-

Step 3: Extraction of Monomers

-

Rationale: This step separates the liberated FAMEs from the reaction mixture and solid residue.

-

Procedure:

-

Neutralize the reaction by adding acetic acid.

-

Add 2 mL of saturated NaCl solution and 2 mL of dichloromethane (DCM).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic (DCM) phase, which contains the monomers.

-

Repeat the extraction of the aqueous phase with DCM two more times, pooling the organic fractions.

-

Dry the pooled organic phase under a stream of nitrogen.

-

Step 4: Derivatization for GC Analysis

-

Rationale: The hydroxyl groups on cutin monomers make them non-volatile. Silylation replaces the acidic protons on these groups with trimethylsilyl (TMS) groups, creating derivatives that are volatile and thermally stable for GC analysis.[11]

-

Procedure:

-

To the dried monomers, add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Seal the vial and heat at 70°C for 30 minutes.

-

The sample is now ready for injection into the GC system.

-

Step 5: Analytical Quantification and Identification

-

GC-MS (Identification): A gas chromatograph separates the derivatized monomers based on their boiling points and polarity. The coupled mass spectrometer fragments the molecules, producing a unique mass spectrum ("fingerprint") for each compound. By comparing these spectra to known libraries (like NIST) and published data, the chemical structure of this compound and other monomers can be confirmed.[12][14]

-

GC-FID (Quantification): For accurate quantification, samples are run on a GC with a flame ionization detector (FID). The FID provides a response that is directly proportional to the mass of the carbon compound being analyzed. By comparing the peak area of each identified monomer to the peak area of the known amount of internal standard added in Step 2, the absolute quantity of this compound per unit of initial tissue weight can be calculated.[10][11]

Data Presentation

Quantitative data from cutin analysis should be presented clearly, allowing for comparison between different samples (e.g., wild-type vs. mutant, control vs. treated).

Table 1: Example of Cutin Monomer Composition Analysis

| Monomer Identity | Retention Time (min) | Abundance (µg/g Fresh Weight) ± SD | % of Total Monomers |

| Hexadecanoic acid | 15.2 | 5.5 ± 0.8 | 2.1 |

| 16-Hydroxyhexadecanoic acid | 17.8 | 45.3 ± 4.1 | 17.6 |

| This compound | 18.5 | 18.9 ± 2.3 | 7.3 |

| 10,16-Dihydroxyhexadecanoic acid | 19.1 | 152.7 ± 11.5 | 59.2 |

| Octadecanoic acid derivatives | ... | ... | ... |

| Total Monomers | 258.0 ± 15.2 | 100 |

Part 3: Physiological Significance and Future Directions

Structural Role in the Cuticle

The primary and undisputed role of this compound is structural. As a difunctional monomer (containing a carboxylic acid group and a mid-chain keto group, often alongside a terminal hydroxyl group in its precursors), it can form multiple ester linkages. This capacity for cross-linking is fundamental to the creation of the robust, three-dimensional cutin polymer.[9] This polymer provides the mechanical strength and hydrophobic properties necessary for the cuticle to function as a barrier against uncontrolled water loss and to protect the plant from physical damage.[3]

Emerging Roles in Plant Signaling

Beyond its structural importance, there is growing evidence that cutin monomers, released during specific events, can function as signaling molecules.

-

Cutin Monomers as DAMPs: When a pathogen attempts to invade, it often secretes cutin-degrading enzymes (cutinases). The breakdown of the cutin polymer releases monomers, including this compound, into the apoplastic space. These molecules can be perceived by the plant as Damage-Associated Molecular Patterns (DAMPs).[15][16] This recognition is a key first step in activating the plant's immune system, a process known as systemic acquired resistance (SAR), leading to the production of defense-related proteins and antimicrobial compounds.[17][18][19]

While distinct from the well-characterized jasmonate oxylipin pathway, which also uses fatty acid derivatives for signaling, this DAMP-based signaling represents a parallel, crucial layer of plant defense.[20][21]

Caption: Hypothesized signaling cascade initiated by cutin monomer release.

Future Research & Drug Development Implications

The study of this compound and the broader field of cutin biology opens several avenues for applied research:

-

Novel Agrochemicals: The enzymes involved in cutin biosynthesis, particularly the cytochrome P450s and GPATs, represent potential targets for the development of highly specific herbicides or fungicides. Inhibiting cuticle formation would render weeds susceptible to dehydration or pathogens unable to properly establish infection.

-

Plant Activators: A deeper understanding of how cutin monomers are perceived by plant cells could lead to the design of novel "plant activators."[18] These compounds could be applied to crops to prime their defense systems, enhancing resistance to a broad spectrum of diseases without the environmental impact of traditional pesticides.

-

Biopolymer Development: Cutin monomers are naturally occurring, functionalized fatty acids. Their potential as renewable feedstocks for the synthesis of bioplastics, coatings, and other high-value polymers is an exciting area of green chemistry. Their inherent biodegradability makes them attractive alternatives to petroleum-based materials.

References

- A proposed model of the biosynthesis pathway for cutin monomer De novo... (n.d.). ResearchGate.

-

Beisson, F., Li-Beisson, Y., & Pollard, M. (2012). The Biopolymers Cutin and Suberin . The Plant Cell, 24(4), 1290–1305. [Link]

-

Fich, E. A., Segerson, N. A., & Rose, J. K. C. (2016). The Plant Polyester Cutin: Biosynthesis, Structure, and Biological Roles . Annual Review of Plant Biology, 67, 207–233. [Link]

-

Li, Y., Beisson, F., Pollard, M., & Ohlrogge, J. (2007). Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers . Proceedings of the National Academy of Sciences, 104(46), 18339–18344. [Link]

-

Ziv, C. (2020). Cutin Synthesis and Deposition . Plantae. [Link]

-

Molina, I., Li-Beisson, Y., Beisson, F., Ohlrogge, J. B., & Pollard, M. (2015). Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers . Journal of Visualized Experiments, (105), e53339. [Link]

-

Buschhaus, C., & Jetter, R. (2011). Analysis of Flower Cuticular Waxes and Cutin Monomers . Bio-protocol, 1(1). [Link]

-

Molina, I. (2025). Compositional Analysis of Cutin in Maize Leaves . Cold Spring Harbor Protocols. [Link]

-

16-Hydroxy-10-oxohexadecanoic acid . (n.d.). PubChem. [Link]

-

Han, G., et al. (2022). Origins and Evolution of Cuticle Biosynthetic Machinery in Land Plants . Plant Physiology, 189(2), 856-874. [Link]

-

Christensen, S. A., et al. (2013). A maize death acid, 10-oxo-11-phytoenoic acid, is the predominant cyclopentenone signal present during multiple stress and developmental conditions . Plant signaling & behavior, 8(9), e25553. [Link]

-

Golisz, E., et al. (2012). Physical–Chemical Characteristics of Cutin Separated from Tomato Waste for the Preparation of Bio-lacquers . Journal of Polymers and the Environment, 20, 137–146. [Link]

-

Yeats, T. H., & Rose, J. K. (2013). The Formation and Function of Plant Cuticles . Plant Physiology, 163(1), 5–20. [Link]

-

Chen, Y., et al. (2023). Short- and long-distance signaling in plant defense . Journal of Integrative Plant Biology, 65(2), 324-342. [Link]

-

HMDB0041287: 16-Hydroxy-10-oxohexadecanoic acid . (n.d.). Human Metabolome Database. [Link]

-

FDB021204: 16-Hydroxy-10-oxohexadecanoic acid . (n.d.). FooDB. [Link]

-

Plant Defense Signaling . (n.d.). Sustainability. [Link]

-

Wang, Y., et al. (2022). Progress in Salicylic Acid-Dependent Signaling for Growth–Defense Trade-Off . International Journal of Molecular Sciences, 23(19), 11234. [Link]

-

Philippe, G., et al. (2020). Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis . Biochemical Journal, 477(10), 1779-1795. [Link]

-

Lequeu, J., et al. (2003). Formation of plant cuticle: evidence for the occurrence of the peroxygenase pathway . The Plant Journal, 36(2), 155-164. [Link]

-

Maynard, D., et al. (2020). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? . Frontiers in Plant Science, 11, 582846. [Link]

-

Kumar, A., et al. (2021). Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review . Polymers, 13(15), 2581. [Link]

-

Hsu, C.-C., & Fu, Z. Q. (2022). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway . International Journal of Molecular Sciences, 23(15), 8127. [Link]

-

University of Kentucky. (2016). Plant signals travel different routes to turn on defense . ScienceDaily. [Link]

Sources

- 1. The Plant Polyester Cutin: Biosynthesis, Structure, and Biological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plantae.org [plantae.org]

- 3. pnas.org [pnas.org]

- 4. 16-Hydroxy-10-oxohexadecanoic acid | C16H30O4 | CID 85837000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Origins and Evolution of Cuticle Biosynthetic Machinery in Land Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compositional Analysis of Cutin in Maize Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. xpublication.com [xpublication.com]

- 15. Short- and long-distance signaling in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 18. mdpi.com [mdpi.com]

- 19. sciencedaily.com [sciencedaily.com]

- 20. Progress in Salicylic Acid-Dependent Signaling for Growth–Defense Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Biosynthetic Pathway of 10-Oxohexadecanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 10-Oxohexadecanoic acid is a vital oxygenated fatty acid that serves as a key monomer in the formation of cutin, the protective polyester barrier on the aerial surfaces of terrestrial plants.[1][2] Understanding its biosynthesis is critical for fields ranging from agricultural science, where enhancing plant resilience is paramount, to biochemistry and drug development, which can leverage these enzymatic pathways for novel applications. This guide provides a comprehensive overview of the multi-step enzymatic cascade that synthesizes this compound from its fatty acid precursor. We will delve into the mechanistic details of each reaction, the enzyme families involved, and the state-of-the-art methodologies used to investigate this pathway, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of this compound in Plant Biology

The terrestrialization of plants was a pivotal evolutionary event, made possible by the development of protective barriers against desiccation, UV radiation, and pathogen invasion.[1] Central to this adaptation is the cuticle, a hydrophobic layer whose structural framework is primarily composed of the biopolymer cutin.[3][4] Cutin is a complex polyester assembled from a variety of C16 and C18 oxygenated fatty acids.[5][6] Among these, 16-hydroxy-10-oxohexadecanoic acid stands out as a prominent C16 monomer found in the cutin of various plant species, including lime and tomato.[7][8] Its structure, featuring both a terminal hydroxyl group and a mid-chain keto group, allows for the formation of intricate cross-linked polymer networks that define the mechanical and chemical properties of the cuticle.

The biosynthesis of this specialized monomer is a testament to the elegant chemical modifications that cells can perform on simple lipid precursors. The pathway begins with one of the most common saturated fatty acids in nature, hexadecanoic acid (palmitic acid), and proceeds through a series of hydroxylation and oxidation reactions, each catalyzed by specific enzyme classes.[6] Elucidating this pathway not only enhances our fundamental understanding of plant biochemistry but also opens avenues for engineering plants with more robust cuticles or for the biocatalytic production of valuable specialty chemicals.

The Core Biosynthetic Pathway: From Palmitate to a Functionalized Monomer

The synthesis of this compound is a localized process occurring within the epidermal cells of plants.[6] It involves a sequence of three key enzymatic modifications to the C16 backbone of palmitic acid.

Step 1: ω-Hydroxylation - Capping the Terminus

The initial and crucial step in functionalizing the relatively inert alkyl chain of palmitic acid is the introduction of a hydroxyl group at the terminal (ω or C-16) position. This reaction converts palmitic acid into 16-hydroxyhexadecanoic acid, also known as juniperic acid.[9][10]

-

Causality and Enzymology: This energetically challenging oxidation of a terminal methyl group is catalyzed by a specific class of cytochrome P450 monooxygenases (CYP450s) .[11][12] These heme-thiolate proteins are ubiquitous enzymes that mediate a vast array of oxidative transformations.[13][14] In plants, CYP450s belonging to the CYP704 and CYP86 families have been identified as fatty acid ω-hydroxylases.[10][15] The reaction mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the ω-position, a reaction that requires co-factors like NADPH for the delivery of reducing equivalents.[12] The choice of this specific enzyme class is dictated by its unique ability to bind a long-chain fatty acid and orient the terminal methyl group for precise oxidation at the active site.

Step 2: In-Chain Hydroxylation - Introducing the Mid-Point Functional Group

Following terminal hydroxylation, a second hydroxyl group is introduced at the C-10 position of 16-hydroxyhexadecanoic acid. This reaction yields the intermediate 10,16-dihydroxyhexadecanoic acid , a major cutin monomer in its own right, particularly abundant in tomato cuticle.[7][16][17]

-

Causality and Enzymology: This mid-chain hydroxylation is also mediated by cytochrome P450 monooxygenases .[11] The existence of distinct CYP450 isoforms with different substrate and positional specificities is a key principle in the generation of metabolic diversity.[18] While the ω-hydroxylase specifically targets the C-16 position, a different P450 enzyme recognizes either palmitic acid or, more likely, 16-hydroxyhexadecanoic acid as its substrate and catalyzes hydroxylation at the C-10 position. This step highlights the modularity of fatty acid modification pathways, where sequential action of related but distinct enzymes builds molecular complexity.

Step 3: Dehydrogenation - The Final Oxidation to a Keto Group

The final step in the synthesis of the target molecule is the oxidation of the secondary alcohol at the C-10 position of 10,16-dihydroxyhexadecanoic acid to a ketone. This conversion yields 16-hydroxy-10-oxohexadecanoic acid .[7][19]

-

Causality and Enzymology: This transformation is catalyzed by an alcohol dehydrogenase (ADH) , likely a member of the medium or long-chain dehydrogenase/reductase (MDR/LDR) superfamily.[20] These enzymes utilize NAD⁺ or NADP⁺ as a cofactor to accept hydride from the alcohol substrate, resulting in the formation of a carbonyl group and NADH or NADPH.[21][22] The selection of a dehydrogenase for this step is logical, as it provides a controlled and specific oxidation of the secondary alcohol without affecting the primary alcohol at the ω-position or the carboxylic acid at the C-1 position. This specificity is crucial for producing the correct monomer for cutin polymerization.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of this compound.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. The Plant Polyester Cutin: Biosynthesis, Structure, and Biological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Building lipid barriers: biosynthesis of cutin and suberin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 16-Hydroxy-10-oxohexadecanoic acid | C16H30O4 | CID 85837000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. Juniperic acid - Wikipedia [en.wikipedia.org]

- 11. Cytochrome P450-dependent oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. 10,16-Dihydroxyhexadecanoic Acid|Tomato Cuticle Monomer [benchchem.com]

- 17. Synthesis of (R)- and (S)-10,16-dihydroxyhexadecanoic acid: cutin stereochemistry and fungal activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 21. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 10-Oxohexadecanoic Acid

Foreword: Navigating the Landscape of a Novel Oxo-Fatty Acid

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the physicochemical properties of 10-Oxohexadecanoic acid. It is important to establish from the outset that this particular oxo-fatty acid is a relatively under-characterized molecule, with a notable scarcity of published experimental data. Recognizing this, we have adopted a dual approach in this guide. Firstly, we present the available computed data for this compound, providing a theoretical baseline for its properties. Secondly, and crucially, we provide detailed, field-proven experimental methodologies for the characterization of long-chain fatty acids. This empowers you, the researcher, with the necessary tools and understanding to elucidate the properties of this and other similar molecules in your own laboratories. By explaining the causality behind experimental choices and grounding our protocols in established analytical chemistry, we aim to provide a self-validating framework for your investigations. Throughout this guide, we will draw comparisons with isomeric compounds where experimental data is available, offering valuable context and predictive insights.

Molecular Identity and Computed Properties

This compound, also known as 10-ketostearic acid, is a saturated fatty acid with a ketone functional group at the tenth carbon. This structure imparts a unique combination of lipophilic and moderately polar characteristics, which are expected to govern its physical and chemical behavior.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 818-26-8 | |

| Molecular Formula | C₁₆H₃₀O₃ | |

| Molecular Weight | 270.41 g/mol | |

| SMILES | CCCCCCC(=O)CCCCCCCC(=O)O |

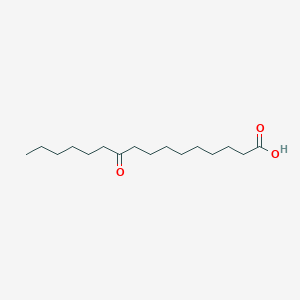

Visualizing the Molecular Architecture

The structure of this compound, with its carboxylic acid head and the mid-chain carbonyl group, is fundamental to understanding its properties.

Caption: Chemical structure of this compound.

Computationally Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimations of a molecule's properties. The following table summarizes the predicted properties for this compound and its isomers, 9- and 15-oxohexadecanoic acid, for comparative purposes. It is crucial to interpret these values as theoretical approximations that await experimental validation.

Table 2: Predicted Physicochemical Properties of Oxohexadecanoic Acid Isomers

| Property | 9-Oxohexadecanoic acid (Predicted) | This compound (Predicted) | 15-Oxohexadecanoic acid (Predicted) | Source |

| XLogP3 | 5 | No data available | 4.2 | , |

| Hydrogen Bond Donors | 1 | 1 | 1 | , |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | , |

| Rotatable Bond Count | 14 | 14 | 14 | , |

| Polar Surface Area | 54.4 Ų | 54.4 Ų | 54.4 Ų | , |

Note: The predicted properties for this compound are expected to be very similar to its isomers due to the identical molecular formula and functional groups.

Experimental Data and Comparative Analysis with Isomers

While direct experimental data for this compound is lacking, the experimentally determined melting point of its isomer, 9-Oxohexadecanoic acid, provides a valuable reference point.

Table 3: Experimental Melting Point of 9-Oxohexadecanoic Acid

| Property | Value | Source |

| Melting Point | 73.5 - 74.5 °C |

The position of the ketone group along the fatty acid chain can influence the crystal lattice packing and, consequently, the melting point. It is reasonable to hypothesize that the melting point of this compound will be in a similar range to that of the 9-oxo isomer.

A Practical Guide to Experimental Characterization

This section details the standard methodologies for determining the key physicochemical properties of a long-chain oxo-fatty acid like this compound.

Determination of Melting Point

The melting point is a critical parameter that provides information about the purity and physical state of a compound at different temperatures.

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature.

-

A second heating scan is often performed to observe the thermal behavior of the recrystallized sample.

-

-

Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Principle: This traditional method involves observing the temperature at which a small sample in a capillary tube transitions from a solid to a liquid when heated in a controlled manner.

Caption: Workflow for melting point determination via the capillary tube method.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its handling, formulation, and application.

Principle: The "like dissolves like" principle suggests that this molecule, with its long hydrocarbon tail and polar head group, will exhibit mixed solubility.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment:

-

Add approximately 10 mg of this compound to 1 mL of each solvent in a separate test tube.

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

-

-

Quantitative Determination (e.g., Shake-Flask Method):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separate the undissolved solid (e.g., by centrifugation or filtration).

-

Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC with a universal detector like a Charged Aerosol Detector, or after derivatization for GC analysis).

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups.

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present.

Expected Absorptions for this compound:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[1]

-

C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.[2]

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1710-1760 cm⁻¹.[1] The presence of two carbonyl groups may lead to a broadened or complex C=O absorption band.

-

C-O stretch (carboxylic acid): A peak in the 1320-1210 cm⁻¹ region.

Principle: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule by observing the behavior of atomic nuclei in a magnetic field.

Expected ¹H NMR Signals:

-

-COOH: A broad singlet, typically downfield (>10 ppm).

-

-CH₂- adjacent to C=O (ketone): Triplets around 2.4 ppm.

-

-CH₂- adjacent to -COOH: A triplet around 2.2-2.3 ppm.

-

-CH₂- chain: A complex multiplet around 1.2-1.6 ppm.

-

-CH₃: A triplet around 0.9 ppm.

Expected ¹³C NMR Signals:

-

-COOH: A signal around 175-185 ppm.

-

C=O (ketone): A signal further downfield, typically >200 ppm.

-

Carbons adjacent to carbonyls: Signals in the 30-40 ppm range.

-

Alkyl chain carbons: Signals in the 20-35 ppm range.

-

Terminal methyl carbon: A signal around 14 ppm.

Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.[3]

Expected Results:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (270.41 m/z).

-

Fragmentation Pattern: Characteristic fragmentation would involve cleavage alpha to the carbonyl groups, leading to the loss of alkyl chains and providing evidence for the position of the ketone group. Common fragmentation patterns for fatty acids include McLafferty rearrangements.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group.

Principle: The pKa is the pH at which the carboxylic acid is 50% ionized. For long-chain fatty acids, this value is typically around 4.5-5.0. The presence of the electron-withdrawing ketone group may have a slight acidifying effect, potentially lowering the pKa relative to hexadecanoic acid.

Experimental Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound, while also equipping researchers with the necessary experimental frameworks to fully characterize this molecule. The lack of extensive experimental data highlights an opportunity for further research to fill these knowledge gaps. Elucidating the precise melting point, solubility profile, and spectral characteristics will be crucial for unlocking the potential applications of this oxo-fatty acid in various scientific and industrial fields.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5283002, 9-Oxohexadecanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5312898, 15-Oxohexadecanoic acid. Retrieved from [Link].

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Fauland, A., Köfeler, H., Trötzmüller, M., & Lankmayr, E. (2011). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism.

- Murphy, R. C. (2015). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 34(5), 552-573.

Sources

An In--Depth Technical Guide to 10-Oxohexadecanoic Acid: Structure, Isomerism, and Analysis

Abstract: This technical guide provides a comprehensive examination of 10-oxohexadecanoic acid, a saturated oxo-fatty acid. It delves into the molecule's core chemical structure, systematically explores its constitutional isomers and tautomeric forms, and critically analyzes the absence of stereoisomerism in the parent compound. This document is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into the analytical methodologies required for the separation and characterization of oxo-fatty acid isomers, including detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Furthermore, it discusses potential synthetic pathways and the known biological significance of this compound, positioning it as a molecule of interest in lipid metabolism and as a potential biomarker.

Introduction to Oxo-Fatty Acids

Fatty acids are fundamental components of living systems, serving as structural elements in membranes, energy storage molecules, and critical signaling messengers.[1] The introduction of an oxo (or keto) group along the aliphatic chain creates a class of molecules known as oxo-fatty acids (Oxo-FAs) or keto-fatty acids. This functional modification significantly alters the physicochemical properties and biological activities of the parent fatty acid, often marking them as products of oxidative stress or as intermediates in metabolic pathways. This compound, a 16-carbon saturated fatty acid with a ketone group at the C-10 position, serves as a prime example for exploring the unique chemistry and analytical challenges presented by this class of compounds. Its structural features make it a useful intermediate in the synthesis of bioactive molecules and specialty chemicals, including macrocyclic lactones used in the fragrance industry.[2]

The Core Molecule: this compound

A thorough understanding of the primary molecule is essential before exploring its isomeric complexity.

Chemical Structure and Nomenclature

-

IUPAC Name: this compound

-

CAS Number: 818-26-8[2]

-

Molecular Formula: C₁₆H₃₀O₃

-

Structure: The molecule consists of a 16-carbon backbone with a carboxylic acid group at one terminus (C-1) and a ketone functional group at the C-10 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. These properties influence its behavior in biological systems and analytical separations.

| Property | Value | Source |

| Molecular Weight | 270.41 g/mol | Calculated (PubChem CID 5312898 for isomer)[3] |

| Molecular Formula | C₁₆H₃₀O₃ | Calculated (PubChem CID 5312898 for isomer)[3] |

| XLogP3 | 4.2 | Computed (PubChem CID 5312898 for isomer)[3] |

| Hydrogen Bond Donor Count | 1 | Computed (PubChem CID 5312898 for isomer)[3] |

| Hydrogen Bond Acceptor Count | 3 | Computed (PubChem CID 5312898 for isomer)[3] |

| Rotatable Bond Count | 13 | Computed (PubChem CID 5312898 for isomer)[3] |

Isomerism in this compound and Related Compounds

Isomers are compounds with the same molecular formula but different structural arrangements.[4] Understanding the types of isomers possible for C₁₆H₃₀O₃ is critical for accurate identification and for elucidating structure-activity relationships.

Constitutional Isomers

Constitutional (or structural) isomers differ in the connectivity of their atoms.[4][5] For this compound, the primary form of constitutional isomerism is positional, where the oxo group is located at different carbons along the hexadecanoic acid chain.

Caption: Positional isomers of oxohexadecanoic acid.

Each positional isomer, such as 15-oxohexadecanoic acid, is a distinct chemical entity with unique physical properties and potentially different biological activities.[3]

Tautomerism: The Keto-Enol Equilibrium

A crucial and often overlooked form of isomerism for ketones is tautomerism. Tautomers are constitutional isomers that readily interconvert. This compound exists in a dynamic equilibrium with its two corresponding enol forms. This equilibrium is fundamental to the molecule's reactivity. The keto form is generally more stable, but the enol tautomers can be important intermediates in chemical reactions.

Caption: Keto-enol tautomerism of this compound.

Stereoisomerism: A Critical Analysis

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.[6]

-

Enantiomers/Diastereomers: These require one or more chiral centers (a carbon atom bonded to four different groups). In this compound, the C-10 carbon is sp² hybridized due to the double bond with oxygen. It is bonded to only three groups (the C9-chain, the C11-chain, and the oxygen atom). Therefore, it is not a chiral center. All other methylene (CH₂) carbons in the chain have two identical hydrogen atoms. Consequently, This compound is achiral and does not have enantiomers or diastereomers .[7]

-

Geometric (Cis/Trans) Isomers: These require a restricted bond rotation, typically a carbon-carbon double bond or a ring structure. As a saturated fatty acid (apart from the carbonyl), this compound has no C=C double bonds and thus no geometric isomers.[7]

Analytical Methodologies for Characterization and Separation

The analysis of fatty acids, particularly distinguishing between positional isomers, requires high-resolution techniques.[1] The choice of methodology is driven by the need to resolve structurally similar molecules and provide unambiguous identification.

The Rationale for Chromatographic Separation

Positional isomers of oxo-fatty acids often have very similar polarities and boiling points, making their separation challenging. Chromatographic techniques, which separate components based on differential partitioning between a mobile and a stationary phase, are indispensable.[8][9] Coupling chromatography with mass spectrometry provides the high sensitivity and structural information needed for confident identification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a cornerstone for fatty acid analysis due to its high resolution and sensitivity.[1] Fatty acids are typically derivatized to their more volatile methyl esters to improve their chromatographic properties.[1]

Expertise-Driven Causality: The conversion to fatty acid methyl esters (FAMEs) is critical. The carboxylic acid group is highly polar and can lead to poor peak shape and adsorption on the GC column. Esterification masks this polar group, significantly increasing volatility and thermal stability, which results in sharper peaks and better separation.

Protocol: Derivatization and GC-MS Analysis

-

Sample Preparation: A total lipid extraction is performed on the biological sample using a modified Bligh and Dyer method.[1]

-

Saponification & Methylation (Self-Validating):

-

To an extracted lipid sample (approx. 1 mg) in a screw-cap vial, add 1 mL of 0.5 M NaOH in methanol.

-

Add internal standards (e.g., heptadecanoic acid) for accurate quantification.

-

Seal the vial and heat at 100°C for 10 minutes. This step (saponification) cleaves fatty acids from complex lipids and ensures all fatty acids are in a salt form, creating a homogenous starting point for derivatization.

-

Cool the vial. Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v).

-

Seal and heat again at 100°C for 5 minutes. BF₃ is a powerful catalyst for esterification.

-

Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge to separate the layers. The FAMEs will partition into the upper hexane layer.

-

Carefully transfer the upper hexane layer to a new vial for GC-MS injection.

-

-

GC-MS Conditions:

-

Column: A high-polarity cyanopropyl column (e.g., SP-2560, 100 m) is recommended for resolving positional and geometric isomers.

-

Injector: 250°C, splitless mode.

-

Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min. This temperature program allows for the separation of short-chain fatty acids at lower temperatures before eluting the longer-chain isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.

-

-

Data Analysis: Identification is based on matching the retention time and mass spectrum against a known standard of this compound methyl ester and spectral libraries (e.g., NIST).

Caption: GC-MS analytical workflow for oxo-fatty acids.

High-Performance Liquid Chromatography (HPLC) Strategies

Reversed-phase HPLC (RP-HPLC) is a powerful alternative, especially for less volatile or thermally labile compounds. It separates molecules based on their hydrophobicity.[9]

Expertise-Driven Causality: In RP-HPLC, fatty acids are separated by both chain length and degree of unsaturation.[9] The introduction of a polar oxo group will decrease the retention time compared to the parent saturated fatty acid (hexadecanoic acid). Positional isomers with the oxo group closer to the center of the chain may have slightly different interactions with the C18 stationary phase compared to those with the oxo group near an end, allowing for potential separation.

Protocol: RP-HPLC-ESI-MS Analysis

-

Sample Preparation: Lipids are extracted as described for GC-MS. Derivatization is often not required, but can be done to improve ionization efficiency.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative mode is highly effective for carboxylic acids.

-

Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and tandem MS (MS/MS) for structural fragmentation to confirm the oxo group's position.

-

Synthesis and Biological Significance

While not as extensively studied as other fatty acids, this compound holds interest for its potential roles in metabolism and as a synthetic precursor.

Synthetic Approaches

A common laboratory synthesis for an oxo-fatty acid involves the oxidation of the corresponding secondary hydroxy fatty acid. For example, 10-hydroxyhexadecanoic acid could be oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to yield this compound. This precursor could potentially be synthesized via multi-step organic reactions.[10]

Known and Potential Biological Roles

-

Lipid Metabolism: The presence of oxo-fatty acids in biological systems often points to pathways of fatty acid oxidation or degradation. This compound is investigated for its role in lipid metabolism studies.[2]

-

Biomarker of Oxidative Stress: The non-enzymatic oxidation of unsaturated fatty acids can lead to a variety of oxidized products, including oxo-fatty acids. Thus, their detection in tissues or fluids could serve as a biomarker for oxidative stress.[2]

-

Signaling Molecules: Like other oxylipins, oxo-fatty acids may possess signaling properties, potentially modulating inflammatory responses or other cellular processes.[11] For example, related compounds like 7,10-Octadecadienoic acid, methyl ester have been reported to have anti-inflammatory properties.[11]

Conclusion and Future Directions

This compound represents an important subclass of modified fatty acids. This guide has detailed its fundamental structure, clarified its isomeric landscape—highlighting the importance of constitutional and tautomeric forms—and provided robust analytical protocols for its study. While it is achiral, its positional isomers present a significant analytical challenge that can be met with high-resolution chromatographic techniques. Future research should focus on elucidating its specific biosynthetic and degradation pathways in various organisms, exploring its potential as a precise biomarker for disease states, and investigating its signaling functions to unlock potential therapeutic applications.

References

- Title: The analysis of Cis-trans fatty acid isomers using gas-liquid chromatography Source: Google Search URL

- Title: Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry Source: Google Search URL

- Title: Fatty Acid Analysis by HPLC – AOCS Source: Google Search URL

- Title: Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Grasas y Aceites Source: Google Search URL

- Title: High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - NIH Source: Google Search URL

- Title: this compound - MySkinRecipes Source: Google Search URL

- Title: 15-Oxohexadecanoic acid | C16H30O3 | CID 5312898 - PubChem - NIH Source: Google Search URL

- Title: YouTube Source: Google Search URL

- Title: Finding Constitutional Isomers and How to Draw Them | Organic Chemistry - YouTube Source: Google Search URL

- Title: US5502226A - Process of preparing ω-hydroxy acids - Google Patents Source: Google Search URL

- Title: Constitutional Isomers with Practice Problems - Chemistry Steps Source: Google Search URL

- Title: How Many Stereoisomers Do Hexadecanoic Acid and Oleic Acid Have?

- Title: Gas Chromatography-Mass Spectrometry (GC-MS)

Sources

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 15-Oxohexadecanoic acid | C16H30O3 | CID 5312898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. physicsforums.com [physicsforums.com]

- 8. jsbms.jp [jsbms.jp]

- 9. aocs.org [aocs.org]

- 10. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]

- 11. rjptonline.org [rjptonline.org]

The Enigmatic Role of 10-Oxohexadecanoic Acid in Metabolism: A Technical Guide for Researchers

Abstract

This technical guide delves into the current understanding of 10-oxohexadecanoic acid and its closely related derivatives within the broader context of lipid metabolism. While direct research on this compound is limited, this document synthesizes available data on its parent compound, hexadecanoic acid, and its more extensively studied hydroxylated form, 16-hydroxy-10-oxohexadecanoic acid, to provide a comprehensive overview for researchers, scientists, and drug development professionals. This guide explores the chemical identity, potential metabolic pathways, and biological significance of this class of oxo-fatty acids, highlighting areas for future investigation.

Introduction: The Emerging Significance of Oxo-Fatty Acids

Fatty acids are fundamental to cellular structure and function, serving as energy sources, signaling molecules, and building blocks for complex lipids.[1] The oxidation of fatty acids introduces functional groups that can dramatically alter their biological activity. Oxo-fatty acids, characterized by a ketone group along their aliphatic chain, are increasingly recognized for their diverse roles in physiology and pathology. This compound, a 16-carbon saturated fatty acid with a ketone group at the tenth carbon, represents a specific molecule within this class whose metabolic significance is beginning to be unraveled. Due to the limited direct research on this compound, this guide will also draw upon the knowledge of its parent molecule, hexadecanoic acid (palmitic acid), and the more extensively studied derivative, 16-hydroxy-10-oxohexadecanoic acid.

Chemical Identity and Properties of this compound and Its Derivatives

A clear understanding of the molecular characteristics of this compound and its related compounds is foundational to exploring their metabolic roles.

| Property | This compound (Predicted) | 16-Hydroxy-10-oxohexadecanoic Acid | Hexadecanoic Acid (Palmitic Acid) |

| Molecular Formula | C16H30O3 | C16H30O4[2] | C16H32O2[3] |

| Molecular Weight | 270.41 g/mol | 286.41 g/mol [2] | 272.46 g/mol [3] |

| IUPAC Name | This compound | 16-hydroxy-10-oxohexadecanoic acid[2] | Hexadecanoic acid[3] |

| Synonyms | 10-Ketopalmitic acid | 10-oxo-16-hydroxyhexadecanoic acid[2] | Palmitic acid[3] |

| Key Functional Groups | Carboxylic acid, Ketone | Carboxylic acid, Ketone, Hydroxyl | Carboxylic acid |

Note: Properties for this compound are largely predicted due to a lack of extensive experimental data in publicly available databases.

The Metabolic Landscape of Hexadecanoic Acid and the Formation of Oxo-Derivatives

The metabolic fate of this compound is intrinsically linked to the metabolism of its parent compound, hexadecanoic acid (palmitic acid), the most common saturated fatty acid in animals and plants.[3][4]

Anabolism and Catabolism of Hexadecanoic Acid

Hexadecanoic acid is synthesized de novo from acetyl-CoA and malonyl-CoA by the fatty acid synthase complex.[4] Conversely, it is broken down through mitochondrial β-oxidation to generate acetyl-CoA for energy production.[5]

Formation of this compound: Postulated Pathways

The introduction of a ketone group at the 10th carbon of hexadecanoic acid likely involves enzymatic oxidation. While the specific enzymes responsible for the direct synthesis of this compound are not well-documented, several enzymatic reactions involving related fatty acids provide plausible mechanisms.

One potential pathway involves the hydroxylation of the corresponding carbon, followed by dehydrogenation. For instance, the formation of 10-ketostearic acid from oleic acid by various microorganisms proceeds via a 10-hydroxystearic acid intermediate. This suggests a similar two-step process could occur for hexadecanoic acid.

Caption: Postulated enzymatic pathway for the formation of this compound.

The Case of 16-Hydroxy-10-oxohexadecanoic Acid in Plants

A significant body of research exists for 16-hydroxy-10-oxohexadecanoic acid, a major component of cutin, the protective polyester layer on the epidermis of plants.[2] This molecule is found in plants such as Glycine max (soybean).[2] Its biosynthesis from 10,16-dihydroxyhexadecanoic acid has been described.[6] This highlights a defined biological role for a 10-oxo-substituted hexadecanoic acid derivative in the plant kingdom, primarily as a structural monomer.

Potential Biological Roles and Signaling Functions

While the direct biological roles of this compound remain largely uncharacterized, we can infer potential functions based on the activities of other oxo-fatty acids and related molecules.

Intermediary Metabolism

As a catabolic intermediate of hexadecanoic acid, this compound could be further metabolized through β-oxidation, contributing to cellular energy production. The presence of the ketone group may influence the rate and regulation of its breakdown compared to its non-oxidized counterpart.

Cell Signaling

Fatty acids and their derivatives are known to act as signaling molecules. For instance, other oxo-fatty acids have been shown to modulate inflammatory pathways and interact with nuclear receptors. It is plausible that this compound could exert similar effects, potentially influencing gene expression related to lipid metabolism and inflammation.

Caption: Hypothetical signaling pathway involving this compound.

Experimental Protocols for the Study of this compound

Advancing our understanding of this compound requires robust analytical and experimental methodologies.

Extraction and Quantification

Objective: To extract and quantify this compound from biological samples.

Methodology:

-

Lipid Extraction: Homogenize the biological sample (e.g., cell culture, tissue) in a 2:1 (v/v) chloroform:methanol solution.

-

Phase Separation: Add water to induce phase separation. The lipid-containing organic phase will be at the bottom.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the carboxylic acid group must be derivatized, typically by methylation with diazomethane or esterification with BF3-methanol.

-

Analysis:

-

GC-MS: Provides both quantification and structural information based on retention time and mass fragmentation patterns.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the analysis of non-derivatized fatty acids.

-

Caption: General workflow for the analysis of this compound.

In Vitro Functional Assays

Objective: To investigate the biological activity of this compound on cellular processes.

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., hepatocytes, macrophages) in appropriate media.

-

Treatment: Treat cells with varying concentrations of purified this compound. A vehicle control (e.g., ethanol, DMSO) should be included.

-

Endpoint Analysis:

-

Gene Expression: Analyze the expression of target genes involved in lipid metabolism (e.g., PPARs, SREBP-1c) and inflammation (e.g., TNF-α, IL-6) using quantitative PCR (qPCR).

-

Protein Expression: Assess the levels of key proteins using Western blotting or ELISA.

-

Metabolic Flux Analysis: Use stable isotope-labeled precursors to trace the metabolic fate of this compound.

-

Future Directions and Unanswered Questions

The field of oxo-fatty acid research is expanding, yet many questions regarding this compound remain. Future research should focus on:

-

Elucidating the biosynthetic and degradative pathways of this compound in various organisms.

-

Identifying the specific enzymes responsible for its formation and breakdown.

-

Determining its precise biological functions , including its role in cell signaling and as a potential biomarker for metabolic diseases.

-

Investigating its presence and concentration in different mammalian tissues and biofluids under various physiological and pathological conditions.

Conclusion